![molecular formula C9H11ClN2O2S2 B13333268 3-tert-Butylimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride](/img/structure/B13333268.png)
3-tert-Butylimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-tert-Butylimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride is a chemical compound with a complex structure that includes an imidazole ring fused with a thiazole ring, a tert-butyl group, and a sulfonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butylimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the imidazole and thiazole rings, followed by the introduction of the tert-butyl group and the sulfonyl chloride functional group. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-tert-Butylimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the sulfur atom.
Addition Reactions: The double bonds in the imidazole and thiazole rings can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and electrophiles such as halogens for addition reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include sulfonamide derivatives, oxidized or reduced forms of the compound, and addition products with various electrophiles. These products can have different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
3-tert-Butylimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 3-tert-Butylimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group can react with nucleophilic sites on proteins and other biomolecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity, disruption of cellular processes, and other biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-tert-Butylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid: A related compound with a carboxylic acid group instead of a sulfonyl chloride group.
1,3-Thiazole-5-sulfonyl chloride: A simpler compound with only the thiazole ring and sulfonyl chloride group.
Uniqueness
3-tert-Butylimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride is unique due to the combination of its imidazole and thiazole rings, tert-butyl group, and sulfonyl chloride functional group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various scientific research applications.
Properties
Molecular Formula |
C9H11ClN2O2S2 |
|---|---|
Molecular Weight |
278.8 g/mol |
IUPAC Name |
3-tert-butylimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride |
InChI |
InChI=1S/C9H11ClN2O2S2/c1-9(2,3)6-5-15-8-11-4-7(12(6)8)16(10,13)14/h4-5H,1-3H3 |
InChI Key |
DZMKCWMCSDKALE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CSC2=NC=C(N12)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


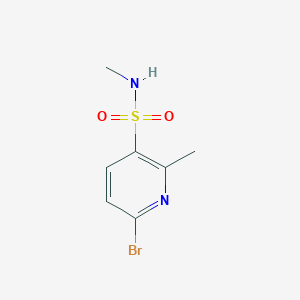
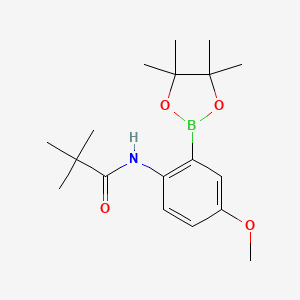

![3-([(2-Bromocyclohexyl)oxy]methyl)oxolane](/img/structure/B13333197.png)
![(1R)-1-[2-(dimethylamino)-4-fluorophenyl]ethan-1-ol](/img/structure/B13333212.png)
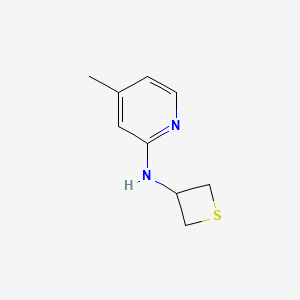
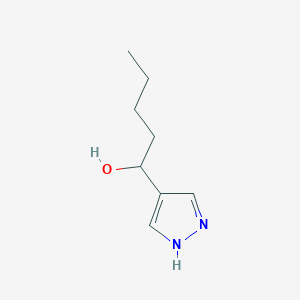
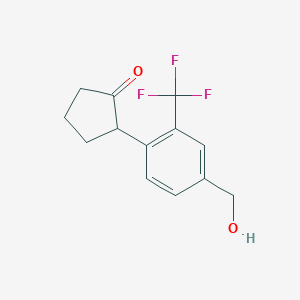
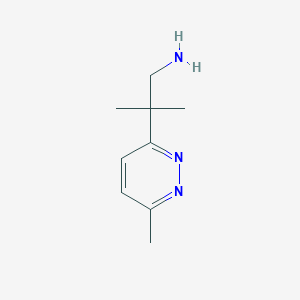
![3-(2-Methylpropyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine](/img/structure/B13333228.png)
![5-Chloro-2-ethyl-7-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13333239.png)
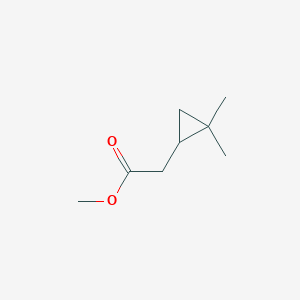
![2-(cyclopropylmethyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13333253.png)
![2-[(Cyclopropylmethyl)amino]-2-phenylethan-1-ol](/img/structure/B13333258.png)
